1-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-1H-pyrrole-2,5-dione
Overview
Description
The compound “2-(2-(2-(2-Aminoethoxy)ethoxy)ethanol” is an organic synthetic intermediate and a pharmaceutical intermediate . It’s also known by other names such as “2-(2-(2-aminoethoxy)ethoxy)ethan-1-ol”, “NH2-PEG3-OH”, “Amino-PEG3”, “H2N-PEG3-OH”, “HO-PEG3-NH2”, “Amino-PEG3-alcohol”, “MA 10”, “T3EGMA”, and "Triglycolamine" .
Synthesis Analysis
While the specific synthesis process for “1-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-1H-pyrrole-2,5-dione” is not available, the synthesis of a related compound, “2-(2-(2H-benzo[e][1,3]oxazin-3(4H)-yl)ethoxy) ethyl methacrylate (BEM)”, has been reported . BEM was synthesized by a simple esterification reaction of hydroxyl containing benzoxazine (B–OH) with methacryloyl chloride, and characterized .
Scientific Research Applications
Electron Transport Layer in Polymer Solar Cells
Research by Hu et al. (2015) introduced a novel alcohol-soluble n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole (DPP) backbone, highlighting its high conductivity and electron mobility. This material, used as an electron transport layer in inverted polymer solar cells, significantly enhances power conversion efficiency due to improved energy alignment and electron extraction (Lin Hu et al., 2015).
Synthesis of 3-Acyltetramic Acids
Jones et al. (1990) discussed the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids. This method involves the use of Lewis acids for the acylation process, demonstrating the chemical versatility of pyrrolidine-2,4-diones in synthesizing complex molecules (Raymond C. F. Jones et al., 1990).
Photoluminescent Conjugated Polymers
Beyerlein and Tieke (2000) synthesized a series of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, demonstrating their potential in electronic applications due to their strong photoluminescence and high photochemical stability (T. Beyerlein et al., 2000).
Novel Organic Optoelectronic Materials
Zhang et al. (2014) highlighted the synthesis of symmetrically substituted diketopyrrolopyrrole derivatives under mild conditions. These derivatives exhibit potential for novel organic optoelectronic materials and biological systems due to their enhanced water solubility and optical properties (Guan-qi Zhang et al., 2014).
Pyrrole Synthesis from Renewable Resources
Michlik and Kempe (2013) developed a sustainable iridium-catalyzed pyrrole synthesis method that uses secondary alcohols and amino alcohols, deoxygenating and linking them via C–N and C–C bonds. This approach is notable for its use of alcohols derived from renewable resources, demonstrating an environmentally friendly route to synthesizing pyrroles (Stefan Michlik et al., 2013).
properties
IUPAC Name |
1-[2-[2-(2-aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c11-3-5-15-7-8-16-6-4-12-9(13)1-2-10(12)14/h1-2H,3-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDYDABQVJGHLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601195258 | |
Record name | 1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601195258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-1H-pyrrole-2,5-dione | |
CAS RN |
660843-22-1 | |
Record name | 1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]-1H-pyrrole-2,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=660843-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601195258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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